Taiwaniaflavone belongs to the class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Biflavonoids are a subclass of flavonoids that consist of two flavonoid units linked together. The structural classification of Taiwaniaflavone falls under the category of 3,3'-biflavones, which are distinguished by their unique linkage pattern between the flavonoid units .
The synthesis of Taiwaniaflavone can be achieved through several methods, primarily focusing on the coupling of two apigenin molecules. The synthesis typically requires specific catalysts and reaction conditions to facilitate the formation of the desired 3,3'-linkage.
The molecular formula for Taiwaniaflavone is , with a molecular weight of approximately 538.5 g/mol. The compound's structure features multiple hydroxyl groups and a complex arrangement of aromatic rings typical of flavonoids.
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
IMKDLTDRZZSWPR-UHFFFAOYSA-N
.Taiwaniaflavone undergoes various chemical reactions that can modify its structure and potentially alter its biological activity:
The mechanism by which Taiwaniaflavone exerts its biological effects involves several pathways:
Taiwaniaflavone exhibits several notable physical and chemical properties:
Taiwaniaflavone has diverse applications across various fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1